molecular formula C23H18O6 B1372162 1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene CAS No. 126381-85-9

1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene

Cat. No.: B1372162
CAS No.: 126381-85-9
M. Wt: 390.4 g/mol
InChI Key: PXWWNDCAEQROPL-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene is used in various scientific research applications, including:

Comparison with Similar Compounds

1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene can be compared with other similar compounds, such as:

  • 4-Acetyl-5-methoxy-1,3-phenylenedibenzoate
  • 4-Acetyl-3-benzoyloxy-5-methoxy-phenyl benzoate

These compounds share similar structural features and may exhibit comparable chemical properties and reactivity . this compound is unique in its specific arrangement of functional groups, which may confer distinct chemical behavior and applications .

Properties

IUPAC Name

(4-acetyl-3-benzoyloxy-5-methoxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6/c1-15(24)21-19(27-2)13-18(28-22(25)16-9-5-3-6-10-16)14-20(21)29-23(26)17-11-7-4-8-12-17/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWWNDCAEQROPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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